![molecular formula C13H20BNO2 B15326319 1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is a chemical compound that features a pyrrole ring substituted with a methyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
準備方法
The synthesis of 1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with 1-methylpyrrole and a suitable boron-containing reagent such as bis(pinacolato)diboron.
Reaction Conditions: The reaction is often catalyzed by a palladium complex under inert atmosphere conditions. A common solvent used is tetrahydrofuran (THF), and the reaction is typically carried out at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is crucial for large-scale production.
化学反応の分析
1-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products from these reactions include various substituted pyrroles and boronic esters.
科学的研究の応用
1-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boron-containing compounds has shown potential in drug development, particularly in cancer therapy.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring can coordinate with various nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in materials science.
類似化合物との比較
1-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can be compared with similar compounds such as:
1-Methylpyrazole-4-boronic acid pinacol ester: This compound also features a boronic ester moiety and is used in similar cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boronic ester, used in the synthesis of thiophene derivatives.
4-Fluoro-2-methyl-1-(isopropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole: This compound is used in pharmaceutical research and shares the boronic ester functional group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields of research and industry.
特性
分子式 |
C13H20BNO2 |
|---|---|
分子量 |
233.12 g/mol |
IUPAC名 |
1-methyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrole |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-6-10-15(11)5/h6-10H,1-5H3/b9-8+ |
InChIキー |
WRAFNCHDGBNTEJ-CMDGGOBGSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CN2C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


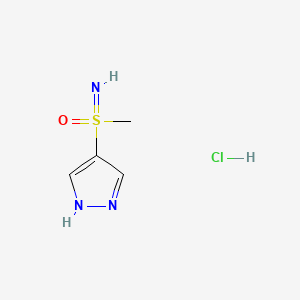
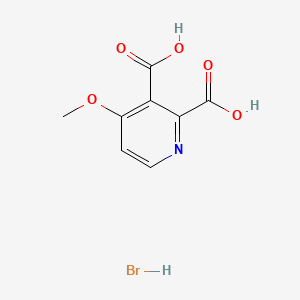
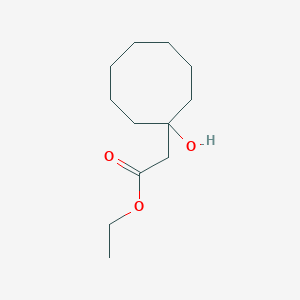
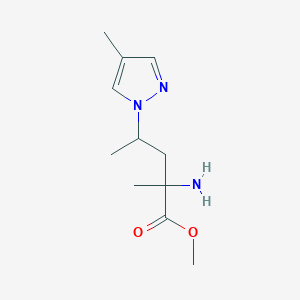
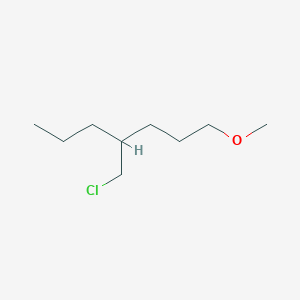
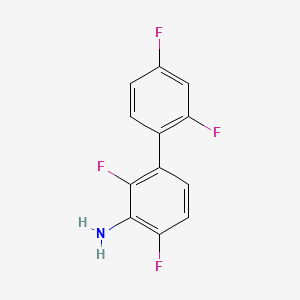
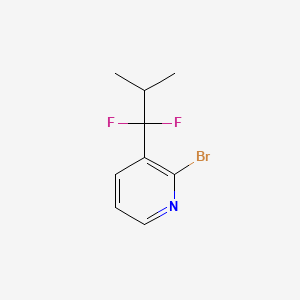
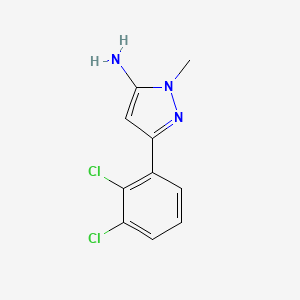
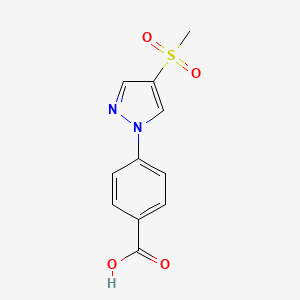
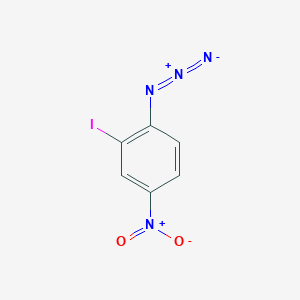
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
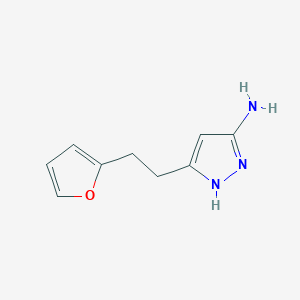
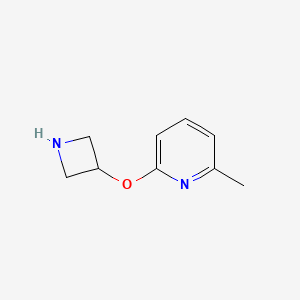
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
